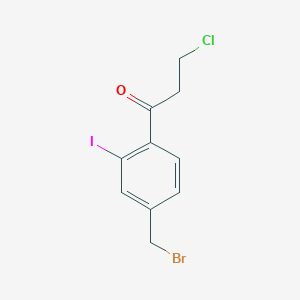![molecular formula C13H20BrClN2O2 B14043657 [2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the bromination of a phenyl ethylamine derivative to introduce the bromine atom at the para position. This is followed by the protection of the amino group using a tert-butyl carbamate. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-amino-2-phenylethyl)carbamic acid tert-butyl ester hydrochloride: Lacks the bromine atom, which can affect its reactivity and interactions.
(2-amino-2-(4-chlorophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom in (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride makes it unique compared to its analogs. Bromine’s larger size and different electronic properties can lead to distinct reactivity and interactions, making this compound valuable for specific applications.
Properties
Molecular Formula |
C13H20BrClN2O2 |
|---|---|
Molecular Weight |
351.67 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H19BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H |
InChI Key |
NOZPJOMAEHBHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)


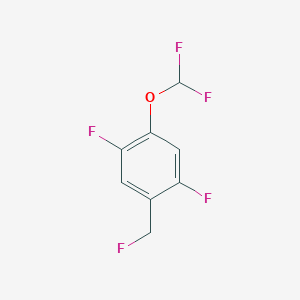
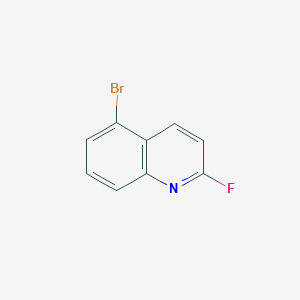

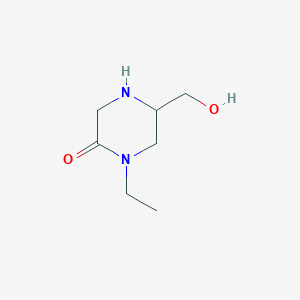

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
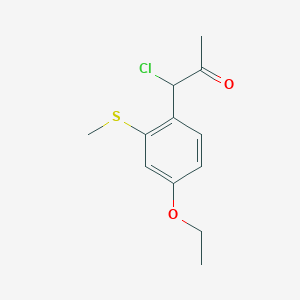
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

